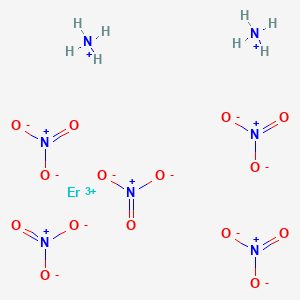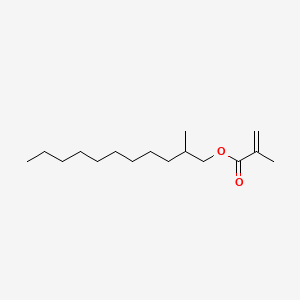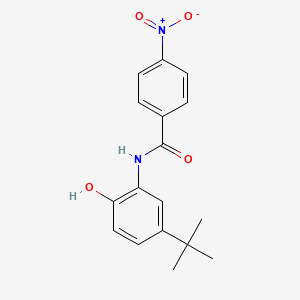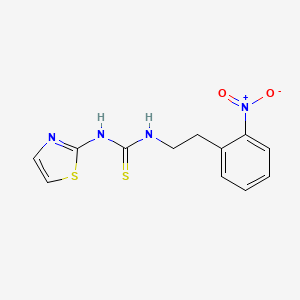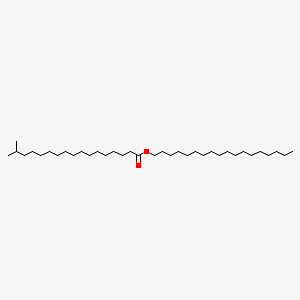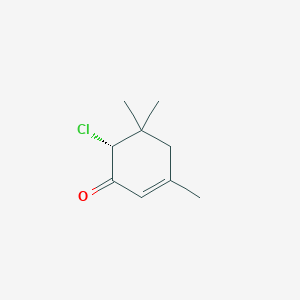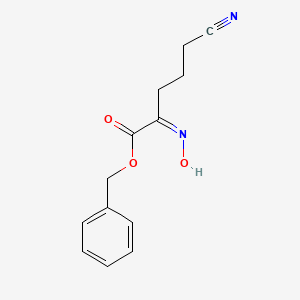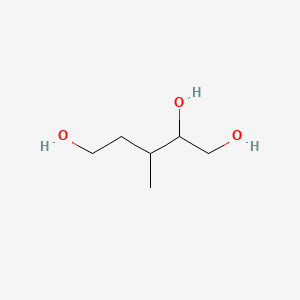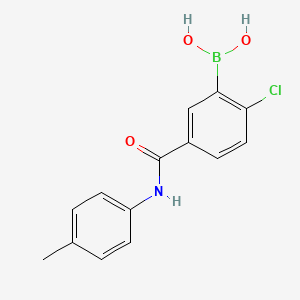
2-Chloro-5-(4-methylphenylcarbamoyl)benzeneboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(4-methylphenylcarbamoyl)benzeneboronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to a carbon atom and two hydroxyl groups. Boronic acids are widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds.
Preparation Methods
The synthesis of 2-Chloro-5-(4-methylphenylcarbamoyl)benzeneboronic acid typically involves the reaction of 2-chloro-5-nitrobenzeneboronic acid with 4-methylphenyl isocyanate. The reaction is carried out under anhydrous conditions in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization or chromatography .
Industrial production methods for boronic acids generally involve the use of borate esters as intermediates. These esters are prepared by the dehydration of boric acid with alcohols. The borate esters are then hydrolyzed to yield the desired boronic acid .
Chemical Reactions Analysis
2-Chloro-5-(4-methylphenylcarbamoyl)benzeneboronic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles such as amines or thiols. This reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: The boronic acid group can be oxidized to a boronic ester or boronic anhydride using oxidizing agents such as hydrogen peroxide or sodium perborate.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Scientific Research Applications
2-Chloro-5-(4-methylphenylcarbamoyl)benzeneboronic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds.
Biology: The compound can be used to study the interactions between boronic acids and biological molecules such as enzymes and receptors.
Medicine: Boronic acids have been investigated for their potential use as enzyme inhibitors, particularly for proteases and kinases. This compound may have similar applications in drug discovery and development.
Industry: Boronic acids are used in the production of pharmaceuticals, agrochemicals, and advanced materials
Mechanism of Action
The mechanism of action of 2-Chloro-5-(4-methylphenylcarbamoyl)benzeneboronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with the active site of enzymes, inhibiting their activity. This interaction is particularly important for the inhibition of proteases and kinases, which are involved in various biological processes .
Comparison with Similar Compounds
2-Chloro-5-(4-methylphenylcarbamoyl)benzeneboronic acid can be compared with other similar compounds such as:
2-Chloro-4-(2-fluoro-5-methylphenylcarbamoyl)benzeneboronic acid: This compound has a similar structure but contains a fluorine atom instead of a methyl group.
2-Chloro-5-(2-methylphenylcarbamoyl)benzeneboronic acid: This compound has a methyl group in a different position, which may affect its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological molecules.
Properties
Molecular Formula |
C14H13BClNO3 |
|---|---|
Molecular Weight |
289.52 g/mol |
IUPAC Name |
[2-chloro-5-[(4-methylphenyl)carbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C14H13BClNO3/c1-9-2-5-11(6-3-9)17-14(18)10-4-7-13(16)12(8-10)15(19)20/h2-8,19-20H,1H3,(H,17,18) |
InChI Key |
IHMDYBHUOKRJCH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)C)Cl)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-amino-2-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-5-chlorobenzo[de]isoquinoline-1,3-dione](/img/structure/B12643145.png)
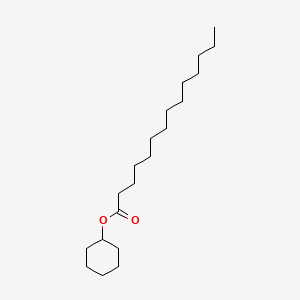
![N-[4-(1H-Indole-3-yl)-5-chloropyrimidine-2-yl]-2-methoxy-4-(4-acetylpiperazino)aniline](/img/structure/B12643162.png)
